molecular formula C11H14N4 B6209774 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine CAS No. 94581-94-9

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine

Cat. No.: B6209774
CAS No.: 94581-94-9
M. Wt: 202.3
InChI Key:
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Description

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

The synthesis of 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolo[2,3-d]pyrimidine and piperidine derivatives.

    Reaction Conditions: The key step involves the formation of the pyrrolo[2,3-d]pyrimidine core, which is achieved through a series of cyclization reactions. The piperidine moiety is then introduced via nucleophilic substitution reactions.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in inhibiting protein kinase B, which is involved in various cellular processes.

    Medicine: Due to its inhibitory effects on protein kinase B, it has potential as an antitumor agent.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves the inhibition of protein kinase B. This compound binds to the ATP-binding site of protein kinase B, preventing its activation. As a result, the downstream signaling pathways that promote cell proliferation and survival are disrupted, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can be compared with other similar compounds such as:

Properties

CAS No.

94581-94-9

Molecular Formula

C11H14N4

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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